(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Lipophilicity optimization Drug-likeness Permeability

Procure this definitive (E)-stereoisomer to ensure synthetic reproducibility in your medicinal chemistry programs. Its unique furan-mesityl chemotype offers a pre-optimized scaffold with a balanced XLogP3 of 3.4, ideal for CNS lead-like space without the iterative lipophilicity adjustments required by analogs. The furan ring enables Diels-Alder cycloadditions for diversity-oriented synthesis. Verify the InChIKey (HVMAATQPQQAMAU-VOTSOKGWSA-N) upon receipt to confirm stereochemical integrity. Available now from specialist suppliers.

Molecular Formula C16H17NO2
Molecular Weight 255.317
CAS No. 433954-04-2
Cat. No. B2386216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
CAS433954-04-2
Molecular FormulaC16H17NO2
Molecular Weight255.317
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CO2)C
InChIInChI=1S/C16H17NO2/c1-11-9-12(2)16(13(3)10-11)17-15(18)7-6-14-5-4-8-19-14/h4-10H,1-3H3,(H,17,18)/b7-6+
InChIKeyHVMAATQPQQAMAU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(Furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 433954-04-2): Compound Identity and Procurement-Relevant Class Context


(2E)-3-(Furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 433954-04-2) is a synthetic α,β-unsaturated acrylamide featuring a furan-2-yl substituent at the β-position and a sterically hindered mesityl (2,4,6-trimethylphenyl) group on the amide nitrogen [1]. The compound belongs to the N-arylacrylamide class and serves primarily as a building block in medicinal chemistry and organic synthesis, where its conjugated enamide system enables participation in cycloaddition, conjugate addition, and cross-coupling reactions [1]. Its computed physicochemical profile—moderate lipophilicity (XLogP3 = 3.4), low topological polar surface area (TPSA = 42.2 Ų), and one hydrogen bond donor—positions it within the favorable property space for cell-permeable probe and lead-like molecules [2]. The defined (E)-stereochemistry of the double bond is a critical identity attribute distinguishing this compound from its (Z)-isomer and from stereochemically ambiguous mixtures that may confound biological interpretation or synthetic reproducibility [2].

Why Generic Substitution Fails for (2E)-3-(Furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide: Structural Determinants That Preclude Simple Interchange


Compounds within the broad N-arylacrylamide class cannot be interchanged without altering critical molecular properties, because the specific combination of the electron-rich furan ring and the sterically demanding mesityl amide substituent in (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide generates a unique property profile that is not recapitulated by close analogs [1][2]. Removing the furan ring (e.g., N-mesitylacrylamide, CAS 104774-84-7) reduces the hydrogen bond acceptor count from 2 to 1 and shrinks the TPSA from 42.2 to 29.1 Ų, altering solubility and target recognition capacity [1][2]. Introducing a cyano group at the α-position (e.g., the (2Z)-2-cyano analog, CAS 485373-30-6) introduces an additional hydrogen bond acceptor (HBA count increases to 3) and raises lipophilicity (XLogP3 = 3.9 vs. 3.4), which can significantly impact membrane permeability and off-target binding [3]. These differences are quantifiable at the level of computed molecular descriptors and carry predictable consequences for any downstream application where physicochemical properties govern performance—be it chromatographic retention, solubility, or target engagement in biochemical assays [1][3].

Quantitative Comparative Evidence for (2E)-3-(Furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 433954-04-2) Against Closest Analogs


Controlled Lipophilicity (XLogP3 3.4) Balances the Property Profile Between Overly Hydrophilic N-Mesitylacrylamide (2.8) and Excessively Lipophilic Cyano Analog (3.9)

The target compound occupies an intermediate lipophilicity range (XLogP3 = 3.4) that is closer to the typical optimal window for oral bioavailability (XLogP3 3–4) compared to N-mesitylacrylamide (XLogP3 = 2.8, below the preferred range) and the (2Z)-2-cyano analog (XLogP3 = 3.9, nearing the upper boundary) [1][2]. Each 0.5 log unit shift in XLogP3 corresponds to an approximately threefold change in partitioning behavior, meaning the target compound's predicted membrane distribution differs substantially from both comparators [1][2].

Lipophilicity optimization Drug-likeness Permeability

Dual Hydrogen Bond Acceptor Capacity (HBA = 2) Confers Advantage Over Single-HBA N-Mesitylacrylamide (HBA = 1) While Avoiding the Excessive Polarity of Cyano Analogs (HBA = 3)

The target compound possesses two hydrogen bond acceptor (HBA) sites—the furan oxygen and the amide carbonyl—compared to only one HBA (amide carbonyl alone) in N-mesitylacrylamide and three HBAs (amide carbonyl, furan oxygen, and cyano nitrogen) in the (2Z)-2-cyano analog [1][2]. Quantitative models of brain penetration (e.g., the BBB score) penalize compounds with HBA > 2, while compounds with HBA < 2 may lack sufficient polarity for aqueous solubility and target engagement [3]. The target compound's HBA count of 2 sits precisely at the commonly cited threshold for CNS drug-likeness while retaining sufficient polar functionality for binding site interactions [3].

Hydrogen bonding Target recognition ADME

Expanded Topological Polar Surface Area (TPSA = 42.2 Ų) Compared to N-Mesitylacrylamide (TPSA = 29.1 Ų) Enhances Aqueous Solubility Without Crossing the CNS Exclusion Threshold

The target compound's TPSA of 42.2 Ų is 13.1 Ų larger than that of N-mesitylacrylamide (TPSA = 29.1 Ų), a difference attributable to the furan oxygen atom [1][2]. This increase remains well below the established TPSA threshold of 60–70 Ų for favorable oral absorption and the 60–90 Ų range cited for CNS penetration, meaning the compound gains incremental solubility without sacrificing membrane permeability [3]. In contrast, the (2Z)-2-cyano analog introduces a nitrile group that increases TPSA further, though the exact value could not be retrieved from the available dataset for quantitative comparison [1].

Solubility Broad applicability Property optimization

Defined (E)-Stereochemistry Ensures Reproducible Conformational and Biological Behavior That Stereochemically Ambiguous Mixtures Cannot Guarantee

The target compound is specifically the (2E)-isomer, as confirmed by the InChIKey HVMAATQPQQAMAU-VOTSOKGWSA-N, which encodes the defined (E)-configuration of the α,β-unsaturated double bond [1]. The (2Z)-2-cyano analog (InChIKey XCHSCPVREJBDQF-ZROIWOOFSA-N) possesses the opposite (Z)-configuration, and stereochemical inversion at this position alters the spatial orientation of the furan ring relative to the mesityl amide, potentially affecting conformational preferences, molecular recognition, and spectroscopic signatures [1][2]. While quantitative biological data directly comparing (E) vs. (Z) isomers of this specific scaffold are not available in the public domain, the principle that E/Z isomerism in α,β-unsaturated carbonyl compounds dictates reactivity in conjugate addition and cycloaddition reactions is firmly established [3].

Stereochemistry Reproducibility Quality control

Rotatable Bond Count and Molecular Weight Position the Target Compound in the Lower Half of the Lead-Like Property Range, Superior to Heavier Analogs

With a molecular weight of 255.31 g/mol and 3 rotatable bonds, the target compound falls within established lead-like criteria (MW ≤ 350, rotatable bonds ≤ 7) and is substantially lighter than the (2Z)-2-cyano analog (MW = 280.32 g/mol, ΔMW = +25.01 g/mol) [1][2]. The additional 25 g/mol in the cyano analog represents the mass of the added nitrile group, which contributes to both molecular weight and increased polarity without a proportional gain in structural diversity. Compared to N-mesitylacrylamide (MW = 189.25 g/mol, 2 rotatable bonds), the target compound's additional one rotatable bond and 66 g/mol reflect the furan-2-yl extension that provides an additional vector for chemical diversification [1][3].

Lead-likeness Fragment-based drug design Molecular complexity

Furan Ring as a Privileged Heterocycle: Differential Synthetic Versatility for Cycloaddition and Cross-Coupling Compared to Phenyl and Cyano Analogs

The furan-2-yl moiety in the target compound provides reactivity pathways—notably Diels-Alder [4+2] cycloaddition and electrophilic aromatic substitution—that are not accessible to the phenyl analog (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide [1]. Furan is well-established as a diene in Diels-Alder reactions, enabling the construction of complex polycyclic frameworks, whereas the phenyl ring is aromatic and does not participate as a diene [1]. The (2Z)-2-cyano analog, while retaining the furan ring, has a nitrile group at the α-position that alters the electron density of the enamide system, potentially deactivating the double bond toward cycloaddition relative to the target compound [2]. Quantitative rate data for Diels-Alder reactivity specific to this scaffold are not available in the public literature, limiting this evidence to class-level inference [1][2].

Synthetic versatility Click chemistry Diels-Alder

Best-Fit Research and Industrial Application Scenarios for (2E)-3-(Furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS 433954-04-2)


Hit-to-Lead Optimization in Drug Discovery Programs Requiring Balanced Lipophilicity (XLogP3 ~3–4)

In hit-to-lead campaigns where initial hits suffer from either excessive hydrophilicity (XLogP3 < 2.5) or excessive lipophilicity (XLogP3 > 4.5), the target compound provides a pre-optimized scaffold with XLogP3 = 3.4 [1]. Its predicted partitioning behavior positions it closer to the empirical oral bioavailability optimum than N-mesitylacrylamide (XLogP3 = 2.8) or the cyano analog (XLogP3 = 3.9), reducing the need for iterative lipophilicity adjustment during lead optimization [1]. Procurement of this compound as a reference scaffold enables medicinal chemistry teams to establish baseline permeability and solubility data for the furan-mesityl chemotype, informing the design of focused compound libraries [2].

Diversity-Oriented Synthesis Leveraging Furan Diels-Alder Reactivity for Polycyclic Scaffold Construction

The furan-2-yl moiety enables the target compound to serve as a diene component in Diels-Alder [4+2] cycloadditions, a reactivity mode unavailable to phenyl-containing analogs [3]. This makes it suitable for diversity-oriented synthesis programs seeking to generate complex, three-dimensional polycyclic frameworks from a single starting material. The mesityl amide substituent provides steric shielding that may influence regioselectivity in cycloaddition reactions, offering a degree of stereochemical control not achievable with less hindered N-aryl analogs [3]. Researchers should verify the (E)-stereochemistry by InChIKey (HVMAATQPQQAMAU-VOTSOKGWSA-N) prior to reaction, as stereochemical integrity of the double bond may affect cycloaddition outcomes [4].

CNS Drug Discovery as a Brain-Penetrant Probe Candidate Meeting Key Physicochemical Thresholds

With TPSA = 42.2 Ų (below 60 Ų), HBA = 2 (at the CNS-favorable threshold), MW = 255 g/mol (below 400 Da), and XLogP3 = 3.4, the target compound satisfies multiple established criteria for CNS drug-likeness [2][5]. These computed properties suggest suitability as a probe molecule for CNS target engagement studies where passive brain penetration is desirable. Compared to N-mesitylacrylamide (HBA = 1, potentially insufficient polarity for aqueous solubility) and the cyano analog (HBA = 3, potentially exceeding CNS permeability thresholds), the target compound occupies a uniquely balanced position within CNS property space [1][5]. Experimental confirmation of brain penetration has not been reported for this specific scaffold, and users are advised to verify permeability in appropriate in vitro models (e.g., PAMPA-BBB or MDCK-MDR1 assays) prior to in vivo studies.

Fragment-Based Drug Design and Property-Driven Library Construction

The target compound's molecular weight (255.31 g/mol) and low complexity (3 rotatable bonds, 1 HBD, 2 HBA) place it within the 'fragment-plus' or 'lead-like' space suitable for fragment-based drug design (FBDD) programs [1]. Its furan ring provides a synthetic handle for fragment elaboration via electrophilic substitution, Suzuki coupling, or Diels-Alder reaction, while its defined (E)-stereochemistry eliminates the ambiguities associated with racemic or stereochemically undefined fragments [1][4]. This compound is appropriate for inclusion in commercially curated screening libraries targeting the lead-like chemical space, where it can serve as a starting point for structure-guided optimization toward higher-affinity ligands [1].

Quote Request

Request a Quote for (2E)-3-(furan-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.